![molecular formula C10H13NO B181777 N-(3,4-Dimethylphenyl)acetamide CAS No. 2198-54-1](/img/structure/B181777.png)
N-(3,4-Dimethylphenyl)acetamide
Overview
Description
N-(3,4-Dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25232. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as lidocaine, primarily target voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for local anesthetics .
Mode of Action
Based on its structural similarity to lidocaine, it can be hypothesized that it may also act by blocking voltage-gated sodium channels . This would inhibit the initiation and conduction of nerve impulses, leading to a loss of sensation .
Biochemical Pathways
As a potential sodium channel blocker, it could impact the propagation of action potentials along neurons .
Result of Action
If it acts similarly to lidocaine, it could result in the temporary loss of sensation in a localized area .
Biological Activity
N-(3,4-Dimethylphenyl)acetamide, also known as 34DMPA, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, contributing to its unique chemical reactivity and biological profile. The conformation of the N—H bond in this compound is syn to the 3-methyl substituent, which may influence its interactions with biological targets .
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been shown to modulate the activity of key enzymes involved in metabolic pathways:
- Enzyme Inhibition : The compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both critical in neurotransmitter regulation . This inhibition is particularly relevant in neurodegenerative diseases such as Alzheimer's disease, where BChE becomes the predominant enzyme due to decreased AChE activity.
- Cellular Effects : this compound influences cellular signaling pathways and gene expression. It can alter metabolic processes by interacting with specific enzymes, thereby affecting overall cellular function.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of acetamides can possess significant antibacterial properties. For instance, certain N-substituted acetamides have shown efficacy against various bacterial strains .
- Anticancer Potential : The compound's ability to inhibit key metabolic enzymes may also extend to anticancer applications, as metabolic modulation is crucial for cancer cell proliferation.
Toxicological Studies
Toxicological assessments reveal important safety information regarding this compound:
- Dosage Effects : In animal models, lower doses of the compound have shown beneficial effects on metabolic pathways, while higher doses may lead to toxicity or adverse effects such as liver damage . The no observed adverse effect levels (NOAELs) were established at 100 mg/kg bw/day for male rats based on reduced body weight and liver cell degeneration observed at higher doses.
- Dermal Absorption : The compound has been recognized for its potential dermal absorption, which can lead to systemic exposure. Repeated dermal exposure studies indicated possible adverse effects on liver health .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Neuroprotective Effects : A study explored the neuroprotective effects of acetamides in models of Alzheimer's disease. This compound was found to enhance cognitive function by inhibiting BChE activity, thereby increasing acetylcholine levels in the brain .
- Metabolic Modulation : Another investigation focused on the compound's role in modulating glucose metabolism in diabetic models. Results indicated that it could improve insulin sensitivity by affecting key metabolic enzymes involved in glucose homeostasis.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
N-(2,6-Dimethylphenyl)acetamide | Antimicrobial | Enzyme inhibition |
N-(3,5-Dimethylphenyl)acetamide | Anticancer | Metabolic pathway modulation |
2-Amino-N-(3,4-dimethylphenyl)acetamide | Neuroprotective | AChE/BChE inhibition |
Scientific Research Applications
Structural Characteristics
N-(3,4-Dimethylphenyl)acetamide has the molecular formula and a molecular weight of approximately 163.22 g/mol. The compound exhibits unique structural features that influence its chemical behavior and interactions:
- Crystal Structure : The compound crystallizes in a triclinic system with specific lattice parameters that allow for hydrogen bonding interactions. The N—H bond conformation is syn to the 3-methyl substituent, which plays a crucial role in its molecular interactions .
- Hydrogen Bonding : The molecules are linked into infinite chains through N—H···O hydrogen bonds, which significantly affect their stability and reactivity .
Antithrombotic Properties
Recent studies have highlighted the potential of this compound and its derivatives in antithrombotic applications. In vitro and in vivo evaluations indicated significant clot lysis activity compared to standard anticoagulants like streptokinase:
- Clot Lysis Activity : Compounds derived from this compound demonstrated varying degrees of clot lysis, with some exhibiting up to 41% activity compared to streptokinase's 38% .
- Molecular Docking Studies : Computational analyses revealed high affinity towards factor Xa (F-Xa), suggesting that these compounds could serve as effective anticoagulant agents. Docking scores for synthesized compounds ranged from 5612 to 6270, indicating strong binding capabilities .
Material Science Applications
The structural properties of this compound make it suitable for various material science applications:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.
- Coatings and Adhesives : Its chemical structure allows for modifications that can improve adhesion properties and durability in coatings.
Case Study 1: Synthesis and Characterization
A study conducted by Gowda et al. (2007) focused on the synthesis of this compound through established literature methods. The purity was confirmed via melting point determination and spectroscopic techniques (IR and NMR). Single crystals were obtained for X-ray diffraction studies, providing detailed insights into the molecular arrangement .
Case Study 2: Antithrombotic Evaluation
In another investigation, a series of derivatives based on this compound were synthesized and evaluated for their antithrombotic properties. The study reported significant improvements in clotting times compared to conventional treatments, indicating the potential for developing new therapeutic agents targeting thrombotic disorders .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOIEEWQVAXCFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176393 | |
Record name | Acetamide, N-(3,4-dimethylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2198-54-1 | |
Record name | N-(3,4-Dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2198-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Dimethylacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(3,4-dimethylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3,4-dimethylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3',4'-DIMETHYLACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ7L6SEZ3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the conformation of N-(3,4-Dimethylphenyl)acetamide compared to similar molecules?
A1: this compound (also known as 34DMPA) exhibits a unique conformational preference compared to some of its structural analogs. The N—H bond in 34DMPA adopts a syn conformation relative to the 3-methyl substituent on the aromatic ring. [] This is in contrast to N-(3,4-dichlorophenyl)acetamide (34DCPA) where the N—H bond is anti to the 3-chloro substituent. [] Interestingly, this syn conformation in 34DMPA is also observed in the crystal structure of 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. [] This suggests that the presence of a methyl group at the 3-position on the aromatic ring might influence the conformational preference of the N—H bond in these compounds.
Q2: How does the crystal packing of this compound differ from N-(3,4-Dimethylphenyl)benzamide?
A2: While both molecules utilize N—H⋯O hydrogen bonding in their crystal structures, the resulting packing arrangements differ. this compound molecules are linked into infinite chains that extend parallel to the b axis. [] This chain-like motif is also observed in 2-Chloro-N-(3,4-dimethylphenyl)acetamide, highlighting the role of the acetamide group in promoting this type of packing. [] In contrast, N-(3,4-Dimethylphenyl)benzamide molecules arrange into a columnar structure along the a axis. [] The presence of the bulkier benzamide group likely contributes to this distinct packing arrangement.
Q3: Do the chlorine atoms in 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide affect its hydrogen bonding pattern?
A3: Yes, the three chlorine atoms in 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide significantly influence its hydrogen bonding behavior. In addition to the intermolecular N—H⋯O hydrogen bonds observed in the other compounds, 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide also exhibits intramolecular N—H⋯Cl hydrogen bonding. [] This intramolecular interaction is made possible by the presence of the electronegative chlorine atoms, which can act as hydrogen bond acceptors. This example highlights how subtle changes in chemical structure can lead to different intermolecular interactions and potentially influence solid-state packing.
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